N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine

Antisense oligonucleotide Thermal stability RNA binding

Second-generation antisense oligonucleotide synthesis demands monomers that resist nuclease degradation without cellular DNA incorporation. This 2'-MOE-5-methylcytidine building block solves both requirements. - **Nuclease half-life:** Up to 35 hours (vs. 20 min for unmodified DNA) - **Safety:** Not phosphorylated by dCK/TK1; no genomic incorporation (unlike 2'-fluoro) - **Process-ready:** 5'-O-DMT for ≥99% coupling efficiency; N4-benzoyl for standard ammonia deprotection - **Thermal stability:** ΔTₘ +0.9-1.6°C per modification GMP-compatible intermediate for ASO, siRNA, and aptamer therapeutics targeting liver or CNS.

Molecular Formula C41H43N3O9
Molecular Weight 721.8 g/mol
Cat. No. B15583238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine
Molecular FormulaC41H43N3O9
Molecular Weight721.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H43N3O9/c1-27-25-44(40(47)43-37(27)42-38(46)28-11-7-5-8-12-28)39-36(51-24-23-48-2)35(34(26-45)52-39)53-41(29-13-9-6-10-14-29,30-15-19-32(49-3)20-16-30)31-17-21-33(50-4)22-18-31/h5-22,25,34-36,39,45H,23-24,26H2,1-4H3,(H,42,43,46,47)/t34-,35+,36?,39-/m1/s1
InChIKeyFCPSRNXSPOCODQ-TXCFPHOOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Second-Generation MOE Cytidine for Therapeutic Oligonucleotide Synthesis


N4-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine (CAS 182496-01-1) is a fully protected nucleoside phosphoramidite building block designed for solid-phase oligonucleotide synthesis . It incorporates the 2'-O-(2-methoxyethyl) (2'-O-MOE) modification, a hallmark of second-generation antisense oligonucleotides that confers enhanced RNA binding affinity and nuclease resistance [1]. The compound features N4-benzoyl protection of the exocyclic amine and 3'-O-DMT (4,4'-dimethoxytrityl) protection of the 3'-hydroxyl, enabling stepwise incorporation into oligoribonucleotides with high coupling efficiency . The 5-methyl substitution on the cytosine base further reduces immunostimulatory potential and improves duplex thermal stability [2].

WorkflowSolid-phase oligonucleotide synthesis
Modification2′-MOE for nuclease resistance
Base5-Methylcytidine for duplex stability

Why This MOE Cytidine Cannot Be Substituted


Oligonucleotide therapeutics demand precise control over pharmacokinetics, target affinity, and immunogenicity. While 2'-O-methyl (2'-O-Me) and 2'-O-methoxyethyl (2'-O-MOE) both represent 2'-alkyl modifications, their biophysical and pharmacological profiles differ significantly, making generic substitution untenable [1]. 2'-O-MOE modification increases RNA binding affinity by approximately 1.5°C per substitution, whereas 2'-O-Me yields a broader and more variable Tm shift (1–4°C per block) [2]. Critically, 2'-O-MOE provides superior protection against 3'-exonuclease degradation, extending plasma half-life to 15–45 minutes compared to unmodified DNA's rapid clearance [3]. Furthermore, the N4-benzoyl and 3'-O-DMT protecting groups in this specific compound are optimized for compatibility with standard DNA/RNA synthesizer protocols, whereas alternative protecting schemes (e.g., acetyl, isobutyryl) require different deprotection conditions that may compromise yield or purity . Substituting a 2'-O-Me cytidine phosphoramidite for this 2'-O-MOE derivative in a therapeutic oligonucleotide sequence would alter target engagement kinetics and metabolic stability, potentially undermining efficacy and safety.

  • Nuclease resistance profile
    2′-OMe or deoxycytidine substitution may reduce oligomer half-life compared to 2′-MOE.
  • Genomic incorporation liability
    2′-Fluoro analogs are phosphorylated by salvage kinases and may incorporate into DNA; MOE analog is not.
  • Duplex thermodynamics
    Removal of 5-methyl group from cytidine may decrease duplex stability with RNA targets.

Comparative Evidence for MOE Cytidine


Nuclease Resistance vs Unmodified DNA

Incorporation of 2'-O-MOE nucleotides into antisense oligonucleotides increases the melting temperature (Tm) of the RNA duplex by 1.5°C per modification, providing a predictable and consistent enhancement of target affinity [1]. In contrast, 2'-O-methyl modifications yield Tm increases ranging from 1 to 4°C per block, with variability dependent on sequence context and Mg²⁺ concentration, making thermal stability less predictable for 2'-O-Me-containing oligos . This quantitative difference enables more precise thermodynamic tuning of oligonucleotide drugs.

Nuclease half-life
Class-level inference
~105-fold increase
Supports extended stability in preclinical ASO research
Up to 35 h vs. 20 min for unmodified DNA; class-level inference
Antisense oligonucleotide Thermal stability RNA binding

Duplex Stability Compared to Unmodified RNA

Oligonucleotides incorporating 2'-O-MOE modifications exhibit significantly enhanced resistance to both 3'-exonuclease and intracellular nucleases. In rat plasma pharmacokinetic studies, 2'-O-MOE-modified phosphorothioate oligonucleotides demonstrated a distribution half-life of 15–45 minutes, whereas unmodified phosphorothioate DNA oligos were rapidly degraded (t½ <5 min) [1][2]. The 2'-O-MOE modification alone provides a >20-fold increase in oligonucleotide potency after 72 hours in cell culture compared to first-generation phosphorothioate DNA [3].

Duplex melting shift
Class-level inference
ΔTₘ +0.9 to +1.6°C
Indicates enhanced RNA binding for research duplex design
Per MOE modification; comparable to 2′-OMe
Pharmacokinetics Metabolic stability Exonuclease resistance

Genomic Incorporation Risk: MOE vs 2′-Fluoro Analogs

In a direct head-to-head comparison using a 20-mer antisense oligonucleotide targeting human protein kinase C-α mRNA, the fully 2'-O-MOE-modified gapmer (5-10-5 design) achieved >20-fold greater reduction in target mRNA levels at 72 hours post-transfection compared to the corresponding unmodified phosphorothioate oligodeoxynucleotide [1]. The enhanced potency is attributed to the combined effects of increased RNA binding affinity (+1.5°C/modification) and improved nuclease resistance, resulting in higher intracellular concentration and prolonged duration of action.

Genomic incorporation
Head-to-head
No detectable incorporation
Excludes salvage-pathway genotoxic risk in cell models
2′-MOE not phosphorylated by dCK/TK1; 2′-F is incorporated
Gene silencing RNase H Cellular potency

Off-Target Exon Skipping vs OMe and PMO Oligomers

The 2'-O-MOE modification is a clinically validated chemistry platform, with three FDA-approved antisense drugs—Kynamro (mipomersen, 2013), Spinraza (nusinersen, 2016), and Tegsedi (inotersen, 2018)—all containing 2'-O-MOE nucleotides, including the cytidine analog [1]. In contrast, no FDA-approved oligonucleotide therapeutic relies exclusively on 2'-O-methyl modifications for nuclease resistance; 2'-O-Me is typically used only in combination with other stabilizing chemistries or in aptamers. This regulatory track record de-risks procurement of 2'-O-MOE phosphoramidites for therapeutic development programs.

Exon skipping signature
Head-to-head
Chemistry-specific events
MOE chemistry yields distinct off-target transcriptome profile
SMA fibroblast RNA-seq; F18MOE triggered unique exon skipping
Drug approval Therapeutic oligonucleotides Regulatory validation

Synthesis Efficiency and Deprotection Compatibility

The N4-benzoyl and 3'-O-DMT protecting groups in this specific compound are engineered for maximal compatibility with automated DNA/RNA synthesizers. Vendor specifications indicate a minimum purity of 98% (HPLC) and coupling efficiencies exceeding 98% when using standard 0.1 M acetonitrile solutions and 5-ethylthio-1H-tetrazole (ETT) activator . This performance is comparable to benchmark DNA phosphoramidites and superior to alternative cytidine protection schemes (e.g., acetyl, which requires harsher deprotection) [1]. The 3'-O-DMT group, in particular, allows for orthogonal deprotection under mild acidic conditions (3% trichloroacetic acid in dichloromethane) without affecting the 2'-O-MOE or benzoyl groups.

Deprotection protocol
Supporting evidence
Ammonia (NH₃) required
Ensures synthesis compatibility with standard ammonia deprotection
Avoid methylamine to prevent N4 methylation; N4-benzoyl strategy
Solid-phase synthesis Phosphoramidite chemistry Process development

5-Methylcytidine Base Modification Reduces TLR9-Mediated Immunostimulation Compared to Unmodified Cytidine

Oligonucleotides containing 5-methylcytidine (5-Me-C) exhibit significantly reduced activation of Toll-like receptor 9 (TLR9) compared to unmodified cytidine. In human peripheral blood mononuclear cell (PBMC) assays, 5-Me-C-modified CpG oligonucleotides showed an approximately 10-fold reduction in IL-6 and IFN-α secretion [1]. This property is additive to the benefits of the 2'-O-MOE sugar modification, which itself reduces protein binding and immune recognition [2]. The combination of 2'-O-MOE and 5-methylcytidine in a single building block streamlines oligonucleotide design by providing both nuclease resistance and immunoquiescence.

Innate immunity TLR9 Immunogenicity

Recommended Application Scenarios for MOE Cytidine


Extended Half-Life ASO Development

Procurement for ASO programs targeting liver-expressed genes (e.g., TTR, ApoB, PCSK9) where nuclease resistance and prolonged tissue residence are critical. The 2'-O-MOE modification in this building block enables the design of gapmer ASOs that achieve >20-fold higher potency than first-generation compounds [1]. The compound's high purity (≥98%) and compatibility with standard synthesizers support seamless scale-up from research to GMP manufacturing .

Safety-Critical Development Without Genomic Incorporation

Incorporation of 2'-O-MOE cytidine at the 3'-end of the siRNA passenger strand improves nuclease resistance and thermal stability without compromising Dicer processing or RISC loading [2]. The 5-methylcytidine base further reduces innate immune activation, making it suitable for chronic dosing regimens in preclinical efficacy models [3].

siRNA and Aptamer Therapeutics with Enhanced Stability

Researchers synthesizing focused libraries of modified oligonucleotides for target screening benefit from this compound's high coupling efficiency (>98%) and robust protecting group strategy [4]. The 3'-O-DMT group ensures precise stepwise addition, minimizing deletion sequences and improving overall library quality—a critical factor when screening hundreds of candidates [5].

Large-Scale Manufacturing with Validated Phosphoramidites

Given the regulatory precedent of three FDA-approved 2'-O-MOE drugs [6], this building block is directly applicable to process development and commercial manufacturing of follow-on oligonucleotide therapeutics. Its availability in multi-kilogram quantities from qualified vendors (e.g., Hongene, Leyan) with full analytical documentation (CoA, MS, HPLC) supports IND-enabling studies and Phase I/II clinical supply .

Application
Selection Property
Validation Focus
Extended half-life ASO research
MOE-modified phosphoramidite building block
Nuclease stability in biological matrices
Genomic safety screening studies
Non-phosphorylated nucleoside class
Absence of genomic incorporation in relevant cell models
siRNA / aptamer stability research
2′-MOE modification for duplex stabilization
RNA binding affinity and nuclease resistance
Large-scale oligonucleotide synthesis
DMT-ON phosphoramidite with benzoyl protection
Coupling efficiency and deprotection protocol compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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